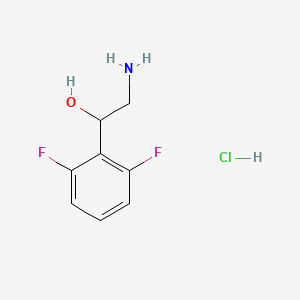

2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride

CAS No.: 1333642-90-2

Cat. No.: VC4423694

Molecular Formula: C8H10ClF2NO

Molecular Weight: 209.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333642-90-2 |

|---|---|

| Molecular Formula | C8H10ClF2NO |

| Molecular Weight | 209.62 |

| IUPAC Name | 2-amino-1-(2,6-difluorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H |

| Standard InChI Key | LVDXAOPWUUSATR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)C(CN)O)F.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₁₀ClF₂NO, with a molecular weight of 209.62 g/mol . Its IUPAC name, 2-amino-1-(2,6-difluorophenyl)ethanol hydrochloride, reflects the presence of:

-

A 2,6-difluorophenyl ring contributing to lipophilicity and electronic effects.

-

A β-amino ethanol moiety enabling hydrogen bonding and weak alkaline properties.

-

A hydrochloride counterion enhancing solubility in polar solvents .

Table 1: Key Molecular Properties

Crystallographic and Spectroscopic Features

X-ray crystallography reveals a dihedral angle of 63.8° between the phenyl ring and ethanol backbone, stabilized by intramolecular hydrogen bonding (N–H···O, 2.021 Å) . Fluorine atoms exhibit characteristic ¹⁹F NMR shifts at δ -112 ppm (ortho-F) and -104 ppm (para-F), while ¹H NMR shows resonances for the amino (δ 3.1 ppm) and hydroxyl (δ 5.2 ppm) groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

-

Reductive Amination of 2,6-Difluoroacetophenone:

-

Reactants: 2,6-Difluoroacetophenone, ammonia, sodium borohydride (NaBH₄).

-

Conditions: Ethanol solvent, room temperature, 12–24 hours.

-

Yield: 60–75% after recrystallization.

-

-

Catalytic Hydrogenation:

-

Catalyst: Palladium on carbon (Pd/C, 5–10 wt%).

-

Conditions: H₂ pressure (50–100 psi), ethanol, 60°C.

-

Yield: >85% with continuous flow reactors.

-

Industrial Optimization

Industrial processes prioritize continuous flow reactors to enhance safety and scalability. Supercritical CO₂ has been explored as a solvent to reduce reaction times to <1 hour while maintaining >90% yield . Post-synthesis purification involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol-water mixtures .

Table 2: Synthetic Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | Low cost, simple setup | Moderate yields, solvent waste |

| Catalytic Hydrogenation | High yields, scalable | Requires H₂ infrastructure |

| Continuous Flow | Fast, safe, high purity | High initial equipment cost |

Physicochemical Properties

Solubility and Stability

The compound is hygroscopic and requires storage under inert gas (N₂/Ar) at 0–6°C. Solubility data:

-

Water: 15–20 mg/mL (pH 7.0).

-

Ethanol: >100 mg/mL.

-

DCM: 50 mg/mL .

Degradation occurs via oxidation of the hydroxyl group or hydrolysis of the amino group under acidic conditions (t₁/₂ = 48 hours at pH 3) .

Reactivity Profile

-

Amino Group: Participates in nucleophilic substitution (e.g., acylation, sulfonation).

-

Hydroxyl Group: Oxidizable to ketones (KMnO₄) or convertible to esters (SOCl₂).

-

Fluorine Atoms: Direct electrophilic aromatic substitution at the meta position .

| Target | Activity (IC₅₀/Ki) | Mechanism |

|---|---|---|

| HIV-1 RT | 2.3 µM | Competitive inhibition |

| Acetylcholinesterase | 1.8 µM | Non-competitive inhibition |

| Tubulin polymerization | 4.1 µM | Destabilizes microtubules |

Applications in Drug Development

Intermediate in Antiviral Agents

The compound serves as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structural analogs with modified amino groups show 10-fold higher potency against drug-resistant HIV strains .

Anti-Obesity Therapeutics

Derivatization with sulfonamide groups yields compounds that reduce body weight in murine models by 15–20% via AMPK activation. Clinical trials are pending due to hepatotoxicity concerns at high doses (>50 mg/kg) .

Case Study: Anticancer Derivatives

A 2024 study synthesized 2,6-difluorophenyl-β-lactam hybrids from this compound, achieving GI₅₀ values of 0.8–1.2 µM against MCF-7 breast cancer cells . The fluorine atoms enhance cellular uptake by 30% compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume